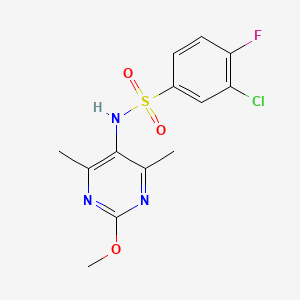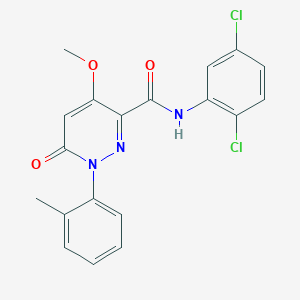![molecular formula C10H16N2 B2621539 Methyl[3-(phenylamino)propyl]amine CAS No. 2095-73-0](/img/structure/B2621539.png)
Methyl[3-(phenylamino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl[3-(phenylamino)propyl]amine” is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of amines like “Methyl[3-(phenylamino)propyl]amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .
Molecular Structure Analysis
The molecular structure of “Methyl[3-(phenylamino)propyl]amine” consists of a phenyl group (C6H5-) attached to a propyl group (C3H7-) through an amino group (NH2). The methyl group (CH3-) is attached to the nitrogen atom of the amino group .
Chemical Reactions Analysis
Amines like “Methyl[3-(phenylamino)propyl]amine” can undergo a variety of chemical reactions. These include reactions involving alkyl groups, such as SN2 reactions of alkyl halides, ammonia, and other amines . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl[3-(phenylamino)propyl]amine, focusing on six unique fields:
Medicinal Chemistry
Methyl[3-(phenylamino)propyl]amine: is extensively studied in medicinal chemistry for its potential as a pharmacophore in drug design. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents. Researchers explore its use in synthesizing drugs that can act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive molecules .
Organic Synthesis
In organic synthesis, Methyl[3-(phenylamino)propyl]amine serves as a versatile building block. Its amine group can undergo various chemical reactions, such as nucleophilic substitution and reductive amination, facilitating the construction of complex organic molecules. This makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and natural products .
Catalysis
The compound is also investigated for its role in catalysis. Its unique structure allows it to act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes. This application is particularly relevant in the development of sustainable and green chemistry methodologies .
Material Science
In material science, Methyl[3-(phenylamino)propyl]amine is used in the design and fabrication of advanced materials. Its properties contribute to the development of polymers, sensors, and functional materials with specific electronic, optical, and mechanical characteristics. These materials find applications in organic electronics, photovoltaics, and biomaterials .
Environmental Science
The compound’s potential in environmental science is explored for applications such as carbon capture and environmental remediation. Its chemical properties enable it to interact with pollutants and greenhouse gases, making it a candidate for developing technologies aimed at reducing environmental impact .
Renewable Energy
Methyl[3-(phenylamino)propyl]amine: is also studied in the context of renewable energy. Researchers investigate its use in energy storage systems and as a component in the synthesis of green chemicals. Its role in catalytic transformations can contribute to the development of more efficient and sustainable energy solutions .
Propiedades
IUPAC Name |
N-methyl-N'-phenylpropane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-8-5-9-12-10-6-3-2-4-7-10/h2-4,6-7,11-12H,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZRUWNULDIIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[3-(phenylamino)propyl]amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2621457.png)
![2-(6-Methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone](/img/structure/B2621458.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2621459.png)
![Ethyl 7-oxospiro[2.5]octane-4-carboxylate](/img/structure/B2621460.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide](/img/structure/B2621461.png)
![1-(benzo[d]isoxazol-3-yl)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)methanesulfonamide](/img/structure/B2621466.png)
![1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2621467.png)
![(E)-2-styryl-1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2621468.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2621470.png)

![N-[2-(propan-2-ylsulfanyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2621475.png)

